molecular formula C7H6N2 B132010 Imidazo[1,2-a]pyridine CAS No. 274-76-0

Imidazo[1,2-a]pyridine

Cat. No.: B132010
CAS No.: 274-76-0
M. Wt: 118.14 g/mol
InChI Key: UTCSSFWDNNEEBH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyridine can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using 2-aminopyridine and appropriate haloketones or haloesters. The reaction is carried out in organic solvents under controlled temperature and pressure conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. For example, some derivatives inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects . In other cases, it may interact with DNA or RNA, affecting gene expression and protein synthesis .

Biological Activity

Imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological properties of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

This compound derivatives exhibit a wide range of biological activities, making them valuable in drug discovery. Key activities include:

  • Antimicrobial : Effective against bacteria and fungi.
  • Antiviral : Shows promise against various viral infections.
  • Anticancer : Potential as covalent inhibitors for specific cancer types.
  • Anticonvulsant : Used in the treatment of epilepsy.
  • Anti-inflammatory : Reduces inflammation in various models.
  • Antitubercular : Significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

Structure-Activity Relationship (SAR)

The SAR of this compound has been extensively studied to optimize its biological activity. Modifications to the core structure can enhance potency and selectivity for specific targets. For instance, the introduction of various functional groups can significantly affect the compound's interaction with biological targets.

Table 1: Summary of Biological Activities and SAR Findings

Activity TypeExample CompoundsNotable Findings
AntimicrobialThis compound-3-carboxamidesMIC values ≤ 0.006 μM against Mycobacterium tuberculosis .
AnticancerCompound I-11Potent against KRAS G12C-mutated NCI-H358 cells .
AnticonvulsantZolpidemEffective in managing sleep disorders .
Anti-inflammatoryVarious derivativesDemonstrated reduction in inflammatory markers .

Case Study 1: Antitubercular Activity

A study synthesized a series of this compound-3-carboxamides and evaluated their efficacy against Mycobacterium tuberculosis. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM, showcasing their potential as new treatments for TB resistant strains .

Case Study 2: Anticancer Properties

Recent research focused on developing novel this compound derivatives as targeted covalent inhibitors for cancer therapy. Compound I-11 was identified as a potent inhibitor for KRAS G12C mutations, demonstrating significant anticancer activity through various biochemical assays and molecular docking studies .

The mechanisms through which this compound exerts its biological effects vary by application:

  • Antimicrobial Activity : Likely involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
  • Anticancer Activity : Targets specific mutations in cancer cells, leading to apoptosis or cell cycle arrest.
  • Anticonvulsant Action : Modulates neurotransmitter systems to stabilize neuronal activity.

Chemical Reactions Analysis

Condensation Reactions with α-Haloketones

The classical synthesis involves condensation of 2-aminopyridines with α-haloketones. For example:

  • Tschitschibabin’s method (1925): Reacting 2-aminopyridine with bromoacetaldehyde at 150–200°C yields imidazo[1,2-a]pyridine derivatives .

  • FeCl3-catalyzed cascade reactions : Santra et al. demonstrated FeCl3’s superiority over other Lewis acids (AlCl3, ZnCl2) in catalyzing reactions between nitroolefins and 2-aminopyridines, achieving yields up to 92% . This method is versatile for both aromatic and aliphatic substrates.

Multicomponent Reactions (MCRs)

MCRs enable rapid synthesis of functionalized derivatives:

  • Adib’s solvent-free protocol : Combining 2-aminopyridines, benzaldehydes, and imidazoline-2,4,5-triones at 200°C produces 3-aminoimidazo[1,2-a]pyridines in high yields (Scheme 13) . This method aligns with green chemistry principles by eliminating solvents.

  • Three-component aza-Friedel–Crafts alkylation : Yb(OTf)3-catalyzed reactions of imidazo[1,2-a]pyridines, aldehydes, and amines yield C3-alkylated products (70–92% yields). Electron-donating and withdrawing groups on substrates are well-tolerated .

Radical-Mediated Functionalization

Radical strategies enable direct C–H bond functionalization:

  • Transition metal catalysis : Copper or iron catalysts facilitate radical additions at the C3 position using aryl diazonium salts or peroxides .

  • Photocatalytic methods : Visible-light-driven reactions with eosin Y or Ru(bpy)3Cl2 enable regioselective sulfonylation or phosphorylation .

Metal-Free Syntheses

  • Microwave-assisted synthesis : Kusy et al. developed a rapid protocol (minutes vs. hours) using bromomalonaldehyde and 2-aminopyridines in ethanol–water, yielding 3-carbaldehyde derivatives .

  • Molecular iodine catalysis : Iodine (20 mol%) in water under ultrasonication promotes three-component coupling of 2-aminopyridines, acetophenones, and dimedone, achieving up to 96% yields .

C3 Functionalization via Decarboxylation

A three-component reaction involving glyoxalic acid, boronic acids, and imidazo[1,2-a]pyridines under catalyst-free conditions produces C3-arylomethylated derivatives. The mechanism involves a Petasis-like pathway followed by decarboxylation (Figure 3) .

Oxidative Coupling Strategies

  • CuI-catalyzed aerobic oxidation : Acetophenones and 2-aminopyridines react via an Ortoleva-King mechanism to form alkenyl-substituted imidazoheterocycles .

  • Flavin/iodine dual catalysis : Enables one-pot synthesis of 3-thioimidazo[1,2-a]pyridines from ketones, aminopyridines, and thiols .

Key Mechanistic Insights

  • Iminium ion intermediates : Critical in Yb(OTf)3-catalyzed aza-Friedel–Crafts reactions, where aldehydes and amines form iminium species that undergo nucleophilic attack by imidazo[1,2-a]pyridines .

  • Radical pathways : Excluded in certain systems (e.g., no inhibition by TEMPO in Yb(OTf)3-catalyzed reactions) .

Comparative Analysis of Catalysts

Catalyst Reaction Type Yield Range Key Advantage
FeCl3Cascade with nitroolefins75–92%Broad substrate tolerance
Yb(OTf)3Three-component alkylation70–92%Air-stable, no inert gas required
Molecular iodineThree-component coupling85–96%Aqueous medium, ultrasonication
CuIAerobic oxidative coupling60–89%Alkenyl-substitution capability

Properties

IUPAC Name

imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-5-9-6-4-8-7(9)3-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCSSFWDNNEEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181821
Record name Imidazo(1,2-a)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-76-0
Record name Imidazo(1,2-a)pyridine
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Record name Imidazo(1,2-a)pyridine
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Record name Imidazo[1,2-a]pyridine
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Record name IMIDAZO(1,2-A)PYRIDINE
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Synthesis routes and methods I

Procedure details

A mixture of 47 g. of 2-aminopyridine, 120 g. of 45% chloroacetaldehyde solution in water and 50.4 g. of sodium bicarbonate in 400 ml. of anhydrous ethanol and 100 ml. of water is heated to reflux for 3 hrs. The reaction mixture is cooled, treated with 900 ml. of water and extracted with diethyl ether (3 × 700 ml.). The combined extracts are dried over sodium sulfate and concentrated to a brown oil. Distillation gives 18.8 g. of the desired intermediate as a light yellow oil, b.p. 70° C./0.02 mm.
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Synthesis routes and methods II

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To saturated NaHCO3 (40 mL) was added the chlorhydrate form of 2-(chloromethyl)-imidazo[1,2-a]pyridine and the aqueous layer was extracted with AcOEt. The organic layers were combined and washed with brine, dried over MgSO4 and the solvent was removed under reduced pressure to afford 877 mg of 2-chloromethyl)-imidazo[1,2-a]pyridine (Yield. 80%) as a brownish solid (M.P.: 8485° C.)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Imidazo[1,2-a]pyridine
Imidazo[1,2-a]pyridine
Imidazo[1,2-a]pyridine
Imidazo[1,2-a]pyridine
Imidazo[1,2-a]pyridine
Imidazo[1,2-a]pyridine

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